3-Amino-2-bromo-5-chlorobenzoic acid
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Overview
Description
3-Amino-2-bromo-5-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of benzoic acid, featuring amino, bromo, and chloro substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-bromo-5-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the reaction of 2-chlorobenzotrichloride with a bromide reagent such as bromine, N-bromo-succinimide, or hydrobromic acid under catalytic conditions to yield 2-chloro-5-bromobenzotrichloride. This intermediate is then hydrolyzed under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-bromo-5-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .
Scientific Research Applications
3-Amino-2-bromo-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Amino-2-bromo-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-3-chlorobenzoic acid: Similar structure but different position of substituents.
2-Amino-5-bromobenzoic acid: Lacks the chloro substituent.
3-Amino-5-chlorobenzoic acid: Lacks the bromo substituent.
Uniqueness
3-Amino-2-bromo-5-chlorobenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5BrClNO2 |
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Molecular Weight |
250.48 g/mol |
IUPAC Name |
3-amino-2-bromo-5-chlorobenzoic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12) |
InChI Key |
XAZGOEASYYOAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)N)Cl |
Origin of Product |
United States |
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